molecular formula C21H15BrO B2505347 (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 343599-59-7

(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No. B2505347
CAS RN: 343599-59-7
M. Wt: 363.254
InChI Key: XNLDAIILCAVPJC-OVCLIPMQSA-N
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Description

The compound (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities and applications in nonlinear optics. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a bromine atom on one aromatic ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related chalcone derivatives involves a Claisen-Schmidt condensation reaction, which typically requires an acetophenone and an aldehyde as starting materials. In the case of the compound synthesized in paper , 4-bromoacetophenone and N,N-dimethyl benzaldehyde were reacted in ethanol with sodium hydroxide as a base to yield the target molecule. This reaction is a common method for synthesizing chalcones and can be adapted to introduce various substituents on the aromatic rings.

Molecular Structure Analysis

The molecular structure of chalcone derivatives can be elucidated using spectroscopic techniques and computational methods. In paper , the structure was investigated using FT-IR, FT-Raman, and NMR spectroscopy, complemented by density functional theory (DFT) calculations. These methods provide information on the vibrational frequencies, chemical shifts, and overall geometry of the molecule. The molecular structure of a similar compound was determined by single-crystal X-ray diffraction in paper , which is a definitive technique for establishing the three-dimensional arrangement of atoms within a crystal.

Chemical Reactions Analysis

Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The presence of the bromine atom in the compound can make it a precursor for further chemical modifications, such as Suzuki coupling reactions. The reactivity of the molecule can be assessed using quantum-molecular descriptors like Fukui functions, as mentioned in paper , which help predict the sites of chemical reactivity within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and optical activity. In paper , the nonlinear optical features and thermodynamic properties of the compound were outlined theoretically, indicating potential applications in optical materials. Paper assessed the degradation properties through bond dissociation energies and molecular dynamics simulations, providing insights into the stability of the compound in different environments.

Both papers and contribute to the comprehensive analysis of chalcone derivatives with bromophenyl groups, offering valuable information on their synthesis, structure, reactivity, and properties. These studies can be used as a basis for further research into the applications and modifications of such compounds.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Bromophenyl derivatives and phenylpropenones often serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to bromophenyl derivatives, highlights the development of efficient synthetic routes for compounds used in pharmaceutical manufacturing, such as non-steroidal anti-inflammatory drugs (Qiu et al., 2009). This research emphasizes the importance of developing cost-effective and scalable synthetic methods for compounds with bromophenyl groups, potentially applicable to the synthesis of "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one".

Environmental Impact and Toxicology

The environmental impact and toxicology of bromophenyl compounds are crucial areas of study, given their widespread use and potential environmental persistence. Studies on compounds like 2,4,6-Tribromophenol, a brominated phenol, focus on their occurrence, environmental fate, and toxicity, highlighting the need for ongoing monitoring and assessment of these compounds' environmental and health impacts (Koch & Sures, 2018). Such research underscores the broader context of understanding the environmental and health implications of brominated organic compounds, including those structurally related to "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one".

Potential Applications in Material Science

Bromophenyl derivatives are also explored for their applications in material science, such as in the development of novel brominated flame retardants. The study of novel brominated flame retardants in indoor air, dust, consumer goods, and food emphasizes the relevance of bromophenyl compounds in enhancing fire safety while also considering their environmental and health profiles (Zuiderveen et al., 2020). This line of research may suggest potential material science applications for "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one", particularly in the design of new materials with improved safety and performance characteristics.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLDAIILCAVPJC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

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